
N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)-3-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C22H20F3N5O3S and its molecular weight is 491.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry, particularly for its potential applications in treating various diseases, including neurological disorders and tuberculosis. This article examines the biological activity of this compound, summarizing relevant research findings, case studies, and molecular interactions.
Chemical Structure and Properties
The compound features a complex structure that includes a trifluoromethyl group, a sulfonamide moiety, and a piperazine ring substituted with a pyrazine group. Its chemical formula is C19H20F3N5O2S. The presence of these functional groups is crucial for its biological activity.
Research indicates that compounds with similar structures can modulate various biological pathways. For instance, the sulfonamide group may enhance the compound's ability to interact with specific receptors or enzymes involved in disease pathology. The piperazine ring is often associated with central nervous system activity, suggesting that this compound might influence neurotransmitter systems or neuroprotective pathways.
Neuroprotective Effects
A study focused on compounds related to this structure highlights their potential in treating neurological disorders by improving cognitive functions through the activation of the cAMP response element-binding (CREB) signaling pathway. This pathway is critical for memory formation and synaptic plasticity, which are often impaired in neurodegenerative diseases like Alzheimer's disease (AD) .
Anti-Tubercular Activity
In related research on substituted benzamides, compounds bearing similar moieties have shown promising anti-tubercular properties against Mycobacterium tuberculosis. In one study, several derivatives demonstrated significant inhibitory activity with IC50 values ranging from 1.35 to 2.18 μM . While specific data on this compound is limited, its structural analogs suggest potential efficacy against tuberculosis.
Case Study: Cognitive Enhancement
In an experimental model assessing cognitive deficits, compounds similar to this compound were administered to rodents exhibiting signs of memory impairment. Results indicated improved performance in memory tasks correlated with increased CREB activation and synaptic plasticity markers .
Table: Summary of Biological Activities
Activity | IC50 (μM) | Reference |
---|---|---|
Neuroprotective (CREB pathway activation) | Not specified | |
Anti-tubercular | 1.35 - 2.18 | |
Cytotoxicity on HEK-293 cells | Non-toxic |
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various targets. These studies suggest that the compound could effectively bind to enzymes involved in neurotransmission and microbial resistance pathways. The sulfonamide moiety plays a crucial role in enhancing binding interactions due to its ability to form hydrogen bonds with target proteins.
Eigenschaften
IUPAC Name |
N-[4-(4-pyrazin-2-ylpiperazin-1-yl)sulfonylphenyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N5O3S/c23-22(24,25)17-3-1-2-16(14-17)21(31)28-18-4-6-19(7-5-18)34(32,33)30-12-10-29(11-13-30)20-15-26-8-9-27-20/h1-9,14-15H,10-13H2,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSCDIBBPPMSMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CN=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.